molecular formula C32H26N4O2S2 B15009175 2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,6-dimethylpyridine-3-carbonitrile)

2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis(4,6-dimethylpyridine-3-carbonitrile)

Cat. No.: B15009175
M. Wt: 562.7 g/mol
InChI Key: VBQNXFFTMAXUNE-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is a complex organic molecule featuring multiple functional groups, including cyano, dimethylpyridine, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the cyano and pyridine groups.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The cyano group could interact with nucleophilic residues, while the pyridine ring might engage in π-π stacking interactions with aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(4’-{2-[(3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETYL}-[1,1’-BIPHENYL]-4-YL)-2-OXOETHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE lies in its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both cyano and sulfanyl groups, along with the biphenyl structure, provides a unique scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C32H26N4O2S2

Molecular Weight

562.7 g/mol

IUPAC Name

2-[2-[4-[4-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]phenyl]phenyl]-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C32H26N4O2S2/c1-19-13-21(3)35-31(27(19)15-33)39-17-29(37)25-9-5-23(6-10-25)24-7-11-26(12-8-24)30(38)18-40-32-28(16-34)20(2)14-22(4)36-32/h5-14H,17-18H2,1-4H3

InChI Key

VBQNXFFTMAXUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C)C)C#N)C

Origin of Product

United States

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